molecular formula C5H8O2 B041191 Tetrahydro-4H-pyran-4-one CAS No. 29943-42-8

Tetrahydro-4H-pyran-4-one

Cat. No. B041191
CAS RN: 29943-42-8
M. Wt: 100.12 g/mol
InChI Key: JMJRYTGVHCAYCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydro-4H-pyran-4-one and its derivatives can be achieved through various methods. A simple and efficient one-pot synthesis involves the three-component reaction between dimedone, aldehydes, and active methylene compounds using NH4Al(SO4)2·12H2O (Alum) as a catalyst at 80°C, showcasing remarkable reactivity and reusability of the catalyst (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017). Additionally, environmentally benign multi-component synthesis in water highlights the compound's versatility in organic synthesis (Pagadala, Maddila, & Jonnalagadda, 2015).

Molecular Structure Analysis

Molecular structure analysis of tetrahydro-4H-pyran-4-one reveals its potential for forming stable conformations. Quantum-chemical calculations using ab initio DFT B3LYP method indicate the presence of stable conformers, with the "chair" conformation being the most stable. This foundational insight is crucial for understanding the reactivity and interactions of tetrahydro-4H-pyran-4-one in various chemical contexts (Bazhykova, Langer, Yergaliyeva, Seylkhanov, & Abilov, 2018).

Chemical Reactions and Properties

Tetrahydro-4H-pyran-4-one undergoes various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For example, its reaction with iodine and its ligation with metals like Ru(II), Cu(I), and Hg(II) underscore its role in forming complex compounds with potential applications in materials science and catalysis (Singh et al., 2001).

Scientific Research Applications

  • It is utilized in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, employing a solvent-free, one-pot, three-component method at ambient temperature (Amirnejad et al., 2013).

  • Tetrahydro-4H-pyran-4-one is instrumental in synthesizing various oxacycles, including tetrahydro-6H-isochromen-6-ones, hexahydro-6H-isochromen-6-ones, and isochromanols, through a Ruthenium-catalyzed atom-economic coupling of propargyl alcohols and Michael acceptors (Bera et al., 2021).

  • This compound and its derivatives are useful for studying the structures of tertiary alcohols (Tran et al., 2005).

  • The synthesized polyfunctionalized 4H-pyrans and tetrahydrobenzo[b]pyrans have potential applications in chemical research due to their excellent yields, short reaction times, and mild conditions (Magyar & Hell, 2018).

  • The synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids is useful for studying the effects of different ionic liquids as solvents (Zhao-Qin et al., 2005).

  • A one-pot domino Knoevenagel–Michael cyclocondensation reaction is used for the synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives, enabling rapid construction of diverse ranges of compounds (Kour & Kumar, 2020).

  • Tetra-methyl ammonium hydroxide is used as a catalyst for the one-pot synthesis of various 4H-benzo[b]pyran derivatives, offering mild conditions, high to excellent yields, and simple work-up (Balalaie et al., 2007).

  • 4H-Pyran-4-ones are valuable as fungicides, herbicides, and in the treatment of hypersensitivity conditions, such as asthma and allergies (Shahrisa et al., 2000).

  • The one-pot synthesis of 2-amino-4-aryl-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline has been developed for scientific research applications (Behbahani, 2015).

  • Tetrahydro-4H-pyran-4-one ketals can be used as an alternative to the tetrahydropyranyl protecting group in scientific research applications (Reese et al., 1970).

Safety And Hazards

Tetrahydro-4H-pyran-4-one is classified as a flammable liquid (Category 3), according to the GHS classification . It has a flash point of 55 °C (closed cup) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding release into the environment .

Future Directions

While specific future directions for Tetrahydro-4H-pyran-4-one are not mentioned in the search results, its use as an intermediate in organic chemistry and its participation in a variety of cycloaddition reactions suggest that it will continue to be a valuable compound in the synthesis of more complex chemical structures .

properties

IUPAC Name

oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJRYTGVHCAYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184048
Record name Tetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-4H-pyran-4-one

CAS RN

29943-42-8
Record name Tetrahydro-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29943-42-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4H-pyran-4-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-4H-pyran-4-one
Source EPA DSSTox
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Record name Tetrahydro-4H-pyran-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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